molecular formula C18H16ClN3OS B2441739 2-(benzylamino)-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1215609-45-2

2-(benzylamino)-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2441739
CAS RN: 1215609-45-2
M. Wt: 357.86
InChI Key: OBLNCXIFFVEMHH-UHFFFAOYSA-N
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Description

The compound “2-(benzylamino)-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a benzylamino group, a 4-chlorophenyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the thiazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The carboxamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a drug, it could have side effects. If it’s a chemical reagent, it could be hazardous to handle. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the current state of knowledge about it. For instance, if it’s a novel drug, future research could focus on clinical trials. If it’s a new chemical reagent, future research could explore its potential applications .

properties

IUPAC Name

2-(benzylamino)-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-16(17(23)22-15-9-7-14(19)8-10-15)24-18(21-12)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNCXIFFVEMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

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